Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate
Description
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C16H19N3O2/c1-5-10-6-7-12(19-15(20)21-16(2,3)4)14-13(10)11(8-17)9-18-14/h6-7,9,18H,5H2,1-4H3,(H,19,20) |
InChI Key |
FGHMRXZXIPCPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Starting Material: The synthesis typically begins with commercially available 4-bromo-1H-indole or related indole derivatives.
- Formylation: A Vilsmeier–Haack reaction is employed to introduce a formyl group at the 3-position of the indole ring. This step involves treatment with POCl3 and DMF under controlled temperature conditions.
- Protection: The indole nitrogen or the 7-position hydroxyl (if present) is protected using a tert-butyl carbamate group, often introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP.
Introduction of the Cyano Group
- The cyano substituent at the 3-position is introduced via halogenation followed by cyanation:
- Halogenation: The 3-position is halogenated (commonly brominated or iodinated) using reagents like N-bromosuccinimide (NBS) or iodine reagents.
- Cyanation: The halogenated intermediate undergoes nucleophilic substitution with copper(I) cyanide (CuCN) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (100–140°C), converting the halogen to a cyano group.
Introduction of the Ethyl Group
- The ethyl substituent at the 4-position can be introduced via:
- Alkylation: Using ethylation reagents or via directed lithiation at the 4-position followed by reaction with ethyl electrophiles.
- Alternatively, starting from 4-ethyl-indole derivatives can streamline this step.
Final Functional Group Transformations and Purification
- Reduction and Protection: If formyl groups are present, they can be reduced to alcohols using sodium borohydride (NaBH4) in methanol and subsequently protected with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
- Purification: The final compound is purified using standard organic extraction, washing steps (e.g., with citric acid aqueous solution, brine), and chromatographic techniques to achieve high purity.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Starting material | 4-bromo-1H-indole | Base indole scaffold |
| 2 | Vilsmeier formylation | POCl3, DMF, 0°C to RT | Introduction of formyl group at 3-position |
| 3 | Protection | Di-tert-butyl dicarbonate (Boc2O), DMAP, THF, 0°C | Installation of tert-butyl carbamate group |
| 4 | Halogenation | NBS or Iodine reagents | Halogenation at 3-position |
| 5 | Cyanation | CuCN, NMP, 100–140°C | Conversion of halogen to cyano group |
| 6 | Alkylation/ethylation | n-Butyllithium, ethyl electrophile, THF, -78°C | Introduction of ethyl group at 4-position |
| 7 | Reduction and protection | NaBH4 in MeOH; tert-butyl(dimethyl)silyl chloride, imidazole | Reduction of formyl to alcohol and protection |
| 8 | Purification | Extraction, washing, chromatography | Isolation of pure this compound |
Research Findings and Analytical Data
- Reaction Monitoring: Thin-layer chromatography (TLC) with UV detection is commonly used to monitor reaction progress.
- Yields: Reported yields for intermediate steps such as cyanation and protection are generally high (up to 85–90%).
- Spectroscopic Characterization:
- NMR: ^1H NMR confirms substitution patterns with characteristic singlets for tert-butyl groups (~1.4 ppm), aromatic protons, and ethyl groups.
- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the expected molecular weight (~299.37 g/mol).
- Melting Points: Intermediate compounds exhibit melting points consistent with literature values, confirming purity.
Comparative Analysis with Related Compounds
| Feature | This compound | Analogous Indole Carbamates | Non-Indole Carbamates |
|---|---|---|---|
| Core Structure | Indole ring with 3-cyano, 4-ethyl, 7-carbamate groups | Indole with varying substituents | Piperidine, cyclopentane, or other heterocycles |
| Steric Effects | 4-Ethyl group increases steric hindrance | Smaller or different alkyl/aryl groups | Different conformational rigidity |
| Electron-Withdrawing Groups | Cyano group at 3-position | Fluorine, trifluoromethyl, hydroxy groups | Varies widely |
| Solubility | Moderate, influenced by ethyl and carbamate groups | Variable depending on substituents | Often more polar or less aromatic |
| Biological Activity Potential | Potential kinase inhibition and anticancer properties | Similar activities depending on substitution | Different target profiles |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or sulfonated indole derivatives
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biological Probes: The compound is used as a probe to study biological processes involving indole derivatives.
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Pharmacophore Modeling: It serves as a model compound for designing new drugs with improved efficacy and safety profiles.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agrochemicals: It is explored for its potential use in agrochemical formulations
Mechanism of Action
The mechanism of action of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of their activity. The cyano group and tert-butyl carbamate group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Indole-Based Carbamates
The most direct analogs are indole derivatives with tert-butyl carbamate groups at the 7-position but differing substituents elsewhere:
Key Differences :
- The 4-ethyl group increases steric hindrance, which may reduce solubility in polar solvents .
- Biological Relevance: Indole derivatives with carbamate groups are often explored in medicinal chemistry for kinase inhibition or protein-binding applications. The cyano group could improve binding affinity in certain targets due to dipole interactions .
Non-Indole Carbamates with Tert-Butyl Groups
Several tert-butyl carbamates with non-indole cores are documented in the evidence, highlighting structural diversity:
Comparison with Target Compound :
- Heterocycle Impact : Indole cores offer aromaticity and planar geometry, favoring π-π stacking interactions. In contrast, bicyclic or aliphatic carbamates (e.g., piperidine or cyclopentane derivatives) prioritize conformational rigidity or hydrogen-bonding capabilities .
- Synthetic Utility : The tert-butyl carbamate group is a common protecting group for amines. Its stability in acidic conditions varies with the core structure; indole derivatives may exhibit different deprotection kinetics compared to aliphatic analogs .
Functional Group Variations
The evidence includes carbamates with diverse substituents, such as fluorine, trifluoromethyl, and hydroxy groups:
Implications for Target Compound :
- The cyano group in the target compound may mimic halogenated substituents in terms of electron-withdrawing effects but lacks the lipophilicity of fluorine or trifluoromethyl groups. This could influence pharmacokinetic properties like membrane permeability .
Biological Activity
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate is a synthetic compound classified within the carbamate family, notable for its diverse biological activities attributed to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O2, with a molecular weight of approximately 274.32 g/mol. The compound features a tert-butyl group, a cyano group, and an indole moiety at the 7-position of the indole ring. These components contribute to its potential biological activities and pharmacological properties .
Anticancer Properties
The indole scaffold present in this compound is well-documented for its anticancer properties. Studies have indicated that compounds with similar structures can inhibit microtubule assembly, acting as microtubule-destabilizing agents. For instance, in a study involving various indole derivatives, certain compounds demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential applications in cancer therapeutics .
Table 1: Summary of Anticancer Activity Studies
| Compound | Concentration (μM) | Effect on Microtubule Assembly (%) | Apoptosis Induction |
|---|---|---|---|
| Compound 7d | 20 | 40.76 | Enhanced caspase-3 activity (1.33 times) at 10 μM |
| Compound 7h | 20 | 52.03 | Morphological changes at 1 μM |
| This compound | TBD | TBD | TBD |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by enhancing the activity of caspases, which are critical for the execution of programmed cell death .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Toxicity Studies
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use. The structure's similarity to other known compounds suggests that it may share similar safety profiles; however, specific studies on this compound are required for conclusive results .
Future Directions and Research Opportunities
Given the promising biological activities demonstrated by this compound, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed studies to confirm efficacy and safety in biological models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : Exploring potential applications in clinical settings for cancer treatment or other therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
